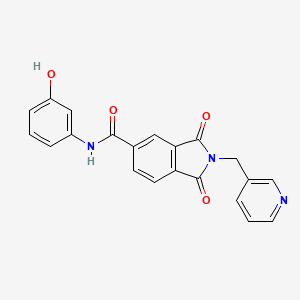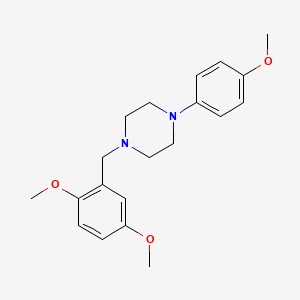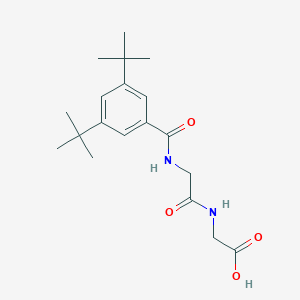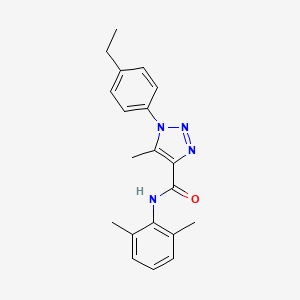
N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide
Descripción general
Descripción
N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as HPI-1, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. HPI-1 is a member of the isoindoline carboxamide family, which has been shown to have anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell survival. Inhibition of PARP-1 leads to an accumulation of damaged DNA and ultimately cell death. This compound has been shown to be a potent inhibitor of PARP-1, with an IC50 value of 0.25 μM.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have other biochemical and physiological effects. In a study published in the Journal of Biological Chemistry, this compound was found to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS). This compound was also found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide in lab experiments is its potency as a PARP-1 inhibitor. This allows for the use of lower concentrations of this compound in experiments, reducing the potential for off-target effects. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the use of N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide in scientific research. One direction is the development of this compound analogs with improved solubility and potency. Another direction is the investigation of the potential use of this compound in combination with other anti-cancer or anti-inflammatory agents. Additionally, the role of PARP-1 inhibition in other disease states, such as neurodegenerative diseases, is an area of ongoing research.
Aplicaciones Científicas De Investigación
N-(3-hydroxyphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to have potential therapeutic applications in the treatment of cancer and inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound was also found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages.
Propiedades
IUPAC Name |
N-(3-hydroxyphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-16-5-1-4-15(10-16)23-19(26)14-6-7-17-18(9-14)21(28)24(20(17)27)12-13-3-2-8-22-11-13/h1-11,25H,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPKLPHEBYVOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-[(2,4-dimethoxyphenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}amino)ethanol](/img/structure/B4656828.png)
![1-(benzylsulfonyl)-4-[(4-tert-butylphenoxy)methyl]benzene](/img/structure/B4656837.png)

![N-(2,4-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4656860.png)
![N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4656867.png)
![3,5-dichloro-N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4656881.png)

![1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4656901.png)
![4-({2-ethoxy-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4656909.png)


![2-(4-butoxyphenyl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4656923.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4656930.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4656932.png)